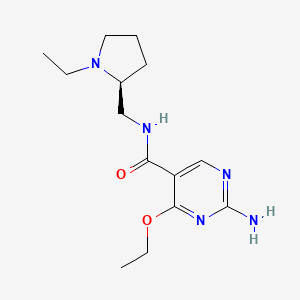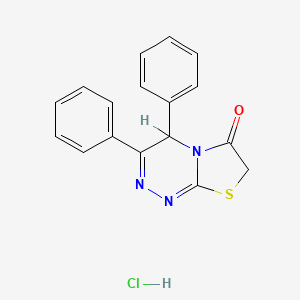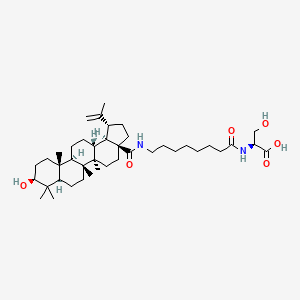
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-(1-naphthalenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(1-naphthalenyl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exerting therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-: Similar structure but with a phenylethyl group instead of a naphthalenyl group.
Piperazine, 1-(3-chlorophenyl)-4-(2-(2-naphthalenyl)ethyl)-: Similar structure but with a 2-naphthalenyl group instead of a 1-naphthalenyl group.
Uniqueness
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- is unique due to the presence of the 1-naphthalenyl group, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
82205-87-6 |
|---|---|
Fórmula molecular |
C22H23ClN2 |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-4-(2-naphthalen-1-ylethyl)piperazine |
InChI |
InChI=1S/C22H23ClN2/c23-20-8-4-9-21(17-20)25-15-13-24(14-16-25)12-11-19-7-3-6-18-5-1-2-10-22(18)19/h1-10,17H,11-16H2 |
Clave InChI |
VWXOFTDJHXSINA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















